3-Bromo-4-chloropyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMFYDHSLJIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172096-78-3 | |
| Record name | 3-bromo-4-chloropyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 Chloropyrazolo 1,5 a Pyrazine
Reactivity Profiles of Halogen Substituents (Bromine at C3 and Chlorine at C4)
The differential reactivity of the C3-bromo and C4-chloro substituents is the cornerstone of derivatization strategies for this molecule. This selectivity is primarily governed by the reaction mechanism being employed. For transition metal-catalyzed cross-coupling reactions, which typically proceed through an oxidative addition step, the weaker carbon-bromine bond is significantly more reactive than the stronger carbon-chlorine bond. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the outcome is dictated by the electronic activation of the substitution site and the stability of the intermediate, where the chlorine at the activated C4 position is expected to be more susceptible.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic and heteroaromatic systems. youtube.com The pyrazolo[1,5-a]pyrazine (B3255129) nucleus is inherently electron-deficient, a characteristic that is enhanced by the electronegativity of the halogen substituents, making the ring system susceptible to attack by nucleophiles.
In the case of 3-bromo-4-chloropyrazolo[1,5-a]pyrazine, the chlorine atom at the C4 position is particularly activated towards SNAr. This is because the C4 position is alpha to a pyrazine (B50134) ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govimperial.ac.uk While the C-Cl bond is stronger than the C-Br bond, the electronic stabilization provided by the adjacent nitrogen atom significantly lowers the activation energy for nucleophilic attack at C4. Therefore, reactions with strong nucleophiles such as alkoxides, thiolates, or amines are predicted to occur preferentially at the C4 position, leading to the selective displacement of the chloride. This provides a strategic route to introduce a diverse range of substituents at this position while leaving the C3-bromo group intact for subsequent transformations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A key principle governing these reactions on polyhalogenated substrates is the differential reactivity of the various carbon-halogen bonds during the initial oxidative addition step to the metal center (typically palladium). The reactivity order is generally C-I > C-Br > C-OTf > C-Cl, which is inversely related to bond strength.
For this compound, this reactivity trend allows for highly regioselective functionalization. The C3-Br bond is substantially more reactive towards oxidative addition than the C4-Cl bond, enabling selective coupling reactions to be performed at the C3 position. This inherent selectivity allows for a modular approach to synthesis, where the C3 position can be modified first, followed by a subsequent, typically more forcing, coupling reaction at the C4 position if desired.
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation, coupling an organoboron reagent with an organic halide. nih.gov In the context of this compound, this reaction is expected to proceed with high selectivity at the C3-bromo position.
While direct studies on this specific molecule are not prevalent, extensive research on the structurally analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one demonstrates the feasibility and conditions for such a selective transformation. In these studies, a key challenge was minimizing the competing debromination reaction. nih.gov Optimization revealed that a catalyst system comprising a palladium precatalyst (like XPhosPdG2) and an additional bulky phosphine ligand (like XPhos) under microwave irradiation provides excellent yields for the C3-arylated product. nih.gov This strategy effectively couples a wide range of aryl and heteroaryl boronic acids to the C3 position. The data below, adapted from the study on a pyrazolo[1,5-a]pyrimidine (B1248293) analog, illustrates the typical optimization process for such a reaction.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C3 Adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield of C3-Arylated Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 55 |
| 3 | XPhosPdG2 (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 110 (MW) | 78 |
| 4 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 110 (MW) | 89 |
This selective C3-arylation leaves the C4-chloro group available for a second coupling reaction, enabling the synthesis of di-substituted pyrazolo[1,5-a]pyrazines. nih.gov
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a fundamental method for creating C(sp²)-C(sp) bonds. libretexts.orgorganic-chemistry.org This reaction typically employs a dual catalyst system of palladium and copper(I) in the presence of an amine base. organic-chemistry.org
Applying this to this compound, the C3-Br bond is the preferred site for the reaction due to its greater reactivity in the palladium catalytic cycle compared to the C4-Cl bond. This allows for the selective introduction of alkyne moieties at the C3 position. Studies on related bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidines have demonstrated the successful application of Sonogashira coupling to introduce a variety of alkyne groups onto the heterocyclic core. researchgate.netnih.gov The resulting 3-alkynyl-4-chloropyrazolo[1,5-a]pyrazines are valuable intermediates, as the alkyne group can undergo further transformations, such as cycloadditions or reductions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines from aryl halides. nih.gov This reaction is crucial for installing nitrogen-based functional groups, which are prevalent in biologically active molecules.
For this compound, selective amination is expected to occur at the C3-bromo position. The higher reactivity of the C-Br bond in the oxidative addition step allows for the coupling of various primary and secondary amines at this site while preserving the C4-chloro substituent. Research on the C4-amination of 4-halopyrazoles has shown that palladium catalysts with bulky phosphine ligands are effective for these transformations, although sometimes requiring high temperatures. nih.govresearchgate.net By leveraging the differential reactivity of the two halogens, the Buchwald-Hartwig reaction provides a regioselective route to 3-amino-4-chloropyrazolo[1,5-a]pyrazine derivatives.
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool for C-C bond formation. Similar to the other palladium-catalyzed reactions, the Negishi coupling is expected to proceed selectively at the C3-bromo position of this compound. The use of organozinc reagents offers a complementary approach to organoboron compounds used in Suzuki couplings and can be advantageous in certain synthetic contexts. The regioselective Negishi cross-coupling has been effectively used in the synthesis of complex bithiazole systems from dibromothiazole, highlighting its utility in the selective functionalization of dihalogenated heterocycles. nih.gov
Other metal-catalyzed processes, such as the Stille coupling (using organotin reagents) or the Heck coupling (with alkenes), would also be expected to show high selectivity for reaction at the C3-Br bond over the C4-Cl bond, further expanding the toolkit for the controlled, stepwise derivatization of the pyrazolo[1,5-a]pyrazine scaffold.
Selective Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers
Functional Group Interconversions on the Pyrazolo[1,5-a]pyrazine Nucleus
The bromine and chlorine atoms on the this compound core are key handles for introducing molecular diversity through various functional group interconversions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Due to the differential reactivity of bromine and chlorine in many catalytic cycles (C-Br bonds are typically more reactive than C-Cl bonds), selective functionalization can be achieved. For instance, a Suzuki or Stille coupling could be performed under milder conditions to replace the bromine at the C3 position, leaving the chlorine at C4 intact for a subsequent, more forcing reaction. This stepwise approach is fundamental to the controlled synthesis of complex derivatives.
Common cross-coupling strategies applicable to this scaffold include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a widely used method for derivatizing halogenated N-heterocycles. mdpi.com
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, which is crucial for synthesizing compounds with potential biological activity. imist.ma
Sonogashira Coupling: Introduction of alkyne moieties, which can serve as handles for further transformations like click chemistry. encyclopedia.pub
Heck Coupling: Formation of C-C bonds with alkenes.
These transformations allow for the systematic modification of the pyrazolo[1,5-a]pyrazine periphery, enabling the fine-tuning of its physicochemical and biological properties. nih.gov The pyrazine ring itself is a valuable framework in the synthesis of bioactive components. imist.matandfonline.com
Directed C-H Functionalization and Remote Functionalization Strategies
Beyond the functionalization of the halogenated positions, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. thieme-connect.de For the pyrazolo[1,5-a]pyrazine nucleus, the available C-H bonds on both the pyrazole (B372694) and pyrazine rings are potential sites for derivatization.
The regioselectivity of C-H functionalization can be governed by the innate electronic properties of the heterocyclic system or guided by a directing group. nih.gov In pyrazolo[1,5-a]pyrimidines, a closely related scaffold, C-H activation has been shown to be highly regioselective. For example, direct arylation often occurs at the highly nucleophilic C3 position of the pyrazole ring in an unsubstituted pyrazolo[1,5-a]pyrimidine. encyclopedia.pubmdpi.com In the case of this compound, the positions on the pyrazine ring would be the primary targets for C-H functionalization.
Strategies for C-H functionalization include:
Palladium-Catalyzed Direct Arylation: This allows for the formation of biaryl structures without the need for pre-functionalization (e.g., boronic acids). The regioselectivity can be controlled by the choice of catalyst and reaction conditions. mdpi.com
Radical-Mediated Functionalization: Reactions involving radical species, such as trifluoromethylation, can introduce important functional groups onto the heterocyclic core. nih.gov
Remote functionalization, where a reaction at one site is directed by a functional group at a distant position, offers another layer of synthetic control. nih.gov This can be achieved by designing substrates with appropriate directing groups that bring the reactive center into proximity with a specific C-H bond. While specific examples on the this compound scaffold are not detailed, the principles developed for other N-heterocycles are applicable. nih.gov
Synthesis of Complex Molecular Architectures and Libraries Based on the this compound Scaffold
The this compound scaffold is an ideal starting point for the construction of compound libraries for drug discovery and materials science. nih.gov Its synthetic versatility allows for the creation of a wide array of derivatives with diverse substitution patterns. nih.gov The ability to perform sequential and selective reactions at the C3-bromo, C4-chloro, and various C-H positions is key to this process.
A typical strategy for library synthesis would involve a multi-step sequence:
Selective functionalization of the C3-bromo position: Using a palladium-catalyzed cross-coupling reaction under mild conditions.
Functionalization of the C4-chloro position: Employing a second, distinct cross-coupling reaction under more forcing conditions.
C-H activation: Introducing further diversity at the remaining positions on the pyrazine ring.
This approach allows for the generation of a three-dimensional matrix of compounds from a single, versatile starting material. This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov For example, pyrazolo-fused heterocycles have been investigated as inhibitors of various protein kinases, where the substituents around the core dictate potency and selectivity. nih.govnih.gov The development of efficient, one-pot, or multi-component reactions further enhances the ability to rapidly generate novel and complex molecules from such scaffolds. nih.gov
The table below illustrates potential derivatization reactions that can be applied to the this compound scaffold to build molecular libraries.
Table 1: Potential Derivatization Reactions for Library Synthesis
| Position | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group |
|---|---|---|---|
| C3 (from Bromo) | Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | Aryl |
| C3 (from Bromo) | Sonogashira Coupling | Terminal alkyne / PdCl₂(PPh₃)₂, CuI | Alkynyl |
| C4 (from Chloro) | Buchwald-Hartwig Amination | Primary/Secondary Amine / Pd₂(dba)₃, Xantphos | Amino |
| C4 (from Chloro) | Stille Coupling | Organostannane / Pd(PPh₃)₄ | Alkyl/Aryl |
| Pyrazine Ring C-H | Direct Arylation | Aryl bromide / Pd(OAc)₂ | Aryl |
| Pyrazine Ring C-H | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
This strategic combination of functional group interconversions and C-H functionalization enables the exploration of vast chemical space, making this compound a cornerstone for the synthesis of complex and potentially bioactive molecules. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Research on 3 Bromo 4 Chloropyrazolo 1,5 a Pyrazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the unambiguous assignment of the molecular framework. researchgate.net For the pyrazolo[1,5-a]pyrimidine core, NMR is crucial for confirming the regioselectivity of synthetic reactions, ensuring that cyclization occurs as intended. nih.gov
In the ¹H NMR spectrum of a typical pyrazolo[1,5-a]pyrimidine scaffold, distinct signals correspond to the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings. researchgate.netchemicalbook.com Similarly, the ¹³C NMR spectrum provides resonances for each unique carbon atom in the bicyclic system. researchgate.net The substitution pattern, such as the presence of bromine and chlorine atoms in 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine, significantly influences the chemical shifts of adjacent protons and carbons due to their electronic and anisotropic effects.
| Proton/Carbon | Typical Chemical Shift Range (ppm) for Pyrazolo[1,5-a]pyrimidine Core |
| H-2 | 8.0 - 8.5 |
| H-3 | 6.5 - 7.0 |
| H-5 | 8.5 - 9.0 |
| H-6 | 7.0 - 7.5 |
| C-2 | ~140 |
| C-3 | ~100 |
| C-3a | ~150 |
| C-5 | ~145 |
| C-6 | ~115 |
| C-7 | ~150 |
Note: These are representative values for the unsubstituted core; actual shifts for this compound would be influenced by the halogen substituents.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To resolve complex structures and unambiguously assign all signals, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the pyrazolo[1,5-a]pyrazine (B3255129) rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This powerful technique allows for the direct assignment of a proton's signal to the carbon it is attached to, simplifying the interpretation of the carbon spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This experiment is critical for determining the stereochemistry and conformation of derivatives, especially those with substituents that can adopt different spatial orientations. nih.gov
Solid-State NMR for Polymorphic Studies and Supramolecular Interactions
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for studying compounds in their crystalline form. Pyrazolo[1,5-a]pyrimidine derivatives are known to form crystals with notable conformational and supramolecular arrangements. nih.gov Solid-state NMR can be used to study polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have significant implications for a material's physical properties. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of these molecules. nih.gov
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformational Analysis
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov For novel pyrazolo[1,5-a]pyrazine derivatives, this technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and geometry. researchgate.netmdpi.com
This analysis is essential for:
Absolute Structural Confirmation: It provides unequivocal proof of the synthesized structure, including the specific positions of the bromo and chloro substituents on the pyrazolo[1,5-a]pyrazine core. nih.gov
Conformational Analysis: The technique reveals the preferred conformation of the molecule in the solid state.
Supramolecular Interactions: It elucidates how molecules pack in the crystal lattice, revealing intermolecular forces like halogen bonding, hydrogen bonding, and π-π stacking that stabilize the crystal structure. nih.gov
Absolute Configuration: For chiral derivatives, X-ray diffraction using anomalous dispersion can determine the absolute stereochemistry of each chiral center.
| Parameter | Example Data for a Pyrazolo[1,5-a]pyrimidine Derivative |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
| Volume (ų) | 900.07 |
Note: Data is representative for a related heterocyclic system to illustrate typical output. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Reaction Pathway Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the characterization of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.govnih.gov
This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov For this compound (C₆H₃BrClN₃), HRMS can easily distinguish its exact mass from other potential formulas with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature, further confirming the presence and number of these halogen atoms in the molecule.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Adduct | Predicted m/z |
| This compound | C₆H₃BrClN₃ | 230.91989 | [M+H]⁺ | 231.92717 |
Data derived from PubChem. uni.lu
Furthermore, HRMS is invaluable for monitoring the progress of chemical reactions. By analyzing small aliquots from a reaction mixture, researchers can identify intermediates, byproducts, and the final product, providing crucial insights into reaction mechanisms and allowing for process optimization.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are used to identify functional groups and probe the molecular structure of this compound. nih.gov
FT-IR Spectroscopy: Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). It is particularly useful for identifying polar bonds.
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to FT-IR.
For the pyrazolo[1,5-a]pyrazine core, characteristic vibrational bands correspond to the stretching and bending of C-H, C=N, C-N, and C=C bonds within the aromatic rings. nih.govresearchgate.net The presence of halogen substituents introduces additional vibrational modes.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| C=N / C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-N Ring Stretch | 1250 - 1350 | FT-IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | FT-IR, Raman |
| Ring Breathing Mode | 1000 - 1050 | Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
| C-Br Stretch | 500 - 600 | FT-IR, Raman |
Note: Ranges are approximate and based on general data for pyrazine (B50134), pyrazole, and halogenated aromatic compounds. researchgate.netmdpi.comresearchgate.net
These techniques are also sensitive to intermolecular interactions. Changes in vibrational frequencies, such as shifts in C=O or N-H stretching bands in derivatives, can indicate the presence of hydrogen bonding in the solid state.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Characterization of Chiral Derivatives
While this compound itself is achiral, its derivatives can be synthesized to contain stereocenters. For these chiral molecules, chiroptical spectroscopy becomes an essential tool for stereochemical characterization, particularly in solution.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, known as an ECD spectrum, is highly sensitive to the absolute configuration of the molecule. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a chiral derivative can be confidently assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational transitions of the molecule. VCD offers a complementary approach to ECD and can be particularly useful for molecules that lack a strong UV-Vis chromophore near their stereocenters.
These techniques are crucial for confirming the enantiopurity and determining the absolute configuration of chiral pyrazolo[1,5-a]pyrazine derivatives, which is often a critical factor in their biological activity.
Theoretical and Computational Chemistry Studies on 3 Bromo 4 Chloropyrazolo 1,5 a Pyrazine
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties, making it a cornerstone of modern computational chemistry. researchgate.netmodern-journals.com For 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can provide a detailed understanding of its fundamental chemical nature. modern-journals.comsemanticscholar.org
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. semanticscholar.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests high polarizability, high chemical reactivity, and low kinetic stability, indicating that the molecule can be easily excited. nih.gov
In this compound, the HOMO is expected to be distributed over the electron-rich pyrazole (B372694) and pyrazine (B50134) rings, while the LUMO would likely be influenced by the electron-withdrawing halogen substituents. Understanding the distribution of these orbitals helps predict how the molecule will interact with other species. For instance, in nucleophilic or electrophilic substitution reactions, the location of the HOMO and LUMO lobes can indicate the likely sites of attack. wuxibiology.com
Table 1: Hypothetical Frontier Molecular Orbital Energies and Derived Parameters for this compound
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 5.10 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | 6.85 | Energy required to remove an electron (approximated as -EHOMO). researchgate.net |
| Electron Affinity | A | 1.75 | Energy released when an electron is added (approximated as -ELUMO). researchgate.net |
Note: The values in this table are illustrative and represent typical results from DFT calculations for similar heterocyclic compounds.
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. nih.gov It helps identify regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. nih.govmalayajournal.org In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the nitrogen atoms of the heterocyclic rings due to their high electronegativity, while positive regions may be located near the hydrogen atoms. nih.gov
From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govresearchgate.net These include:
Chemical Hardness (η): Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov
Electronegativity (χ): Describes the power of an atom or group to attract electrons. researchgate.net
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. nih.gov
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
These descriptors provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. malayajournal.org
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Value (eV) |
| Chemical Hardness | η | (I - A) / 2 | 2.55 |
| Chemical Softness | S | 1 / η | 0.39 |
| Electronegativity | χ | (I + A) / 2 | 4.30 |
| Chemical Potential | μ | -(I + A) / 2 | -4.30 |
| Electrophilicity Index | ω | μ² / (2η) | 3.63 |
Note: These values are calculated from the illustrative data in Table 1 and are representative of what would be obtained from a DFT analysis.
DFT calculations are instrumental in modeling chemical reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy of a reaction. wuxibiology.com This analysis helps to predict the feasibility of a reaction and elucidate its mechanism. For this compound, this could be applied to model reactions such as nucleophilic aromatic substitution at the chloro-substituted position or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromo-substituted position.
The analysis involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation barrier, which is a key factor in reaction kinetics. wuxibiology.com Such studies can explain why a reaction proceeds through a specific pathway or why certain isomers are formed preferentially.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations change and how molecules interact with their environment (e.g., solvent or a biological receptor). nih.gov
For a relatively rigid molecule like this compound, MD simulations can explore its rotational and vibrational motions and its non-covalent interactions with surrounding molecules. nih.gov When studying its interaction with a protein, for example, MD can reveal the stability of the binding pose obtained from molecular docking, map the conformational free energy landscape of the complex, and identify key intermolecular interactions that stabilize the complex over time. nih.gov
In Silico Ligand Design and Molecular Docking Studies (Focused on Target Binding Mechanisms and Molecular Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is central to computer-aided drug design. Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) and related fused pyrazoles have been investigated as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs) and DNA gyrase. nih.govmdpi.com
In a typical docking study involving this compound, the molecule would be docked into the active site of a selected protein target. The docking algorithm samples numerous orientations and conformations of the ligand within the binding site and scores them based on a scoring function that approximates the binding free energy. The results can:
Identify the most likely binding mode of the compound.
Reveal key molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with specific amino acid residues. mdpi.com
Provide a basis for designing new derivatives with improved binding affinity and selectivity. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value/Description |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score (kcal/mol) | -8.2 |
| Key Interactions | |
| Hydrogen Bonds | N1 of pyrazole with backbone NH of Leu83. |
| Halogen Bond | Bromine at C3 with backbone C=O of Gln131. |
| Hydrophobic Interactions | Pyrazine ring with side chains of Ile10, Val18, and Ala31. |
| π-π Stacking | Pyrazolo[1,5-a]pyrazine (B3255129) core with Phe80. |
Note: This table is a hypothetical representation of a docking study outcome, based on known interactions of similar heterocyclic inhibitors. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predicting Derivatized Compound Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. zsmu.edu.ua These models are built by developing a mathematical equation that relates calculated molecular descriptors (e.g., electronic, steric, hydrophobic) to an experimentally measured activity (e.g., IC₅₀).
For this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents at different positions. The biological activity of these compounds would be measured, and a wide range of molecular descriptors would be calculated for each. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized derivatives based solely on their structure. zsmu.edu.ua This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. zsmu.edu.ua
Applications of 3 Bromo 4 Chloropyrazolo 1,5 a Pyrazine As a Versatile Synthetic Scaffold in Chemical Research
A Strategic Building Block in Medicinal Chemistry Research
The pyrazolo[1,5-a]pyrazine (B3255129) core is a recognized privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting various physiological processes. The specific substitution pattern of 3-bromo-4-chloro-pyrazolo[1,5-a]pyrazine, with two distinct halogen atoms at key positions, offers medicinal chemists a powerful tool for molecular exploration and drug design. The differential reactivity of the bromo and chloro groups allows for selective and sequential chemical modifications, enabling the systematic construction of compound libraries for biological screening.
Crafting Novel Ligands for Specific Molecular Targets
The 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine scaffold has been instrumental in the design and synthesis of novel ligands aimed at specific molecular targets, including kinases, receptors, and enzymes, which are often implicated in a range of diseases from cancer to inflammatory disorders. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative, is a core component of numerous kinase inhibitors, and by extension, the pyrazolo[1,5-a]pyrazine core is of significant interest in this area. researchgate.netnih.gov
The bromine atom at the 3-position and the chlorine atom at the 4-position serve as convenient handles for introducing a variety of functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov This synthetic flexibility allows for the precise tuning of the steric and electronic properties of the resulting molecules to optimize their interaction with the binding sites of target proteins. For instance, different aryl, heteroaryl, or alkyl groups can be introduced to probe specific pockets within an enzyme's active site, leading to the development of potent and selective inhibitors.
Table 1: Examples of Molecular Targets for Pyrazolo[1,5-a]pyrimidine/pyrazine-based Inhibitors
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | CK2, EGFR, B-Raf, MEK, TRK | Cancer |
| Receptors | Neuropeptide S Receptor | Neurological Disorders |
Illuminating Structure-Activity Relationships at the Molecular Level
The ability to systematically modify the this compound core is crucial for conducting detailed structure-activity relationship (SAR) studies. By synthesizing a series of analogs where the substituents at the 3- and 4-positions are varied, researchers can gain valuable insights into how specific structural features influence the biological activity of the compounds. mdpi.comnih.gov
For example, in vitro binding assays or enzyme inhibition assays can quantify the potency of each analog. This data, when correlated with the structural changes, helps to build a comprehensive understanding of the key interactions between the ligand and its target protein. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds in drug discovery.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
In the quest for improved drug candidates, the concept of scaffold hopping—replacing a central molecular core with a structurally different one while retaining similar biological activity—is a powerful strategy. The pyrazolo[1,5-a]pyrazine scaffold can be considered a bioisosteric replacement for other privileged heterocyclic systems, such as purines or other fused pyrazole (B372694) derivatives. nih.govdundee.ac.uk This approach can lead to compounds with improved pharmacokinetic properties, reduced off-target effects, or novel intellectual property. The 3-bromo-4-chloro derivative provides a readily accessible entry point for such explorations.
Forging Chemical Probes for Biological Interrogation
While not extensively documented for this specific compound, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for the development of chemical probes. researchgate.net These are specialized molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The synthetic tractability of this compound makes it a suitable starting point for the creation of such probes, for example, by incorporating reporter tags or photoaffinity labels.
Untapped Potential in Materials Science Research
The application of pyrazolo[1,5-a]pyrazine derivatives is an emerging area of interest in materials science, particularly in the development of optoelectronic materials and fluorophores. researchgate.netrsc.orgbohrium.comrsc.orgnih.gov The fused aromatic system of the pyrazolo[1,5-a]pyrazine core provides a rigid and planar structure, which is often a prerequisite for desirable photophysical properties.
Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated that their absorption and emission properties can be tuned by introducing different substituents onto the heterocyclic core. rsc.orgrsc.orgnih.gov The presence of the bromo and chloro groups on this compound offers a pathway to systematically modify the electronic nature of the molecule. The introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer characteristics, thereby influencing the fluorescence quantum yields and emission wavelengths. rsc.orgnih.gov This tunability makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging agents. Further research is needed to fully explore the potential of this compound in these areas.
A Key Intermediate in Agrochemical and Industrial Synthesis
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, being a key component of many successful insecticides and fungicides. The pyrazolo[1,5-a]pyrazine scaffold, as an extension of this, holds potential for the development of new crop protection agents. The halogenated nature of this compound makes it an attractive intermediate for the synthesis of more complex molecules with potential pesticidal activity. The controlled and sequential displacement of the halogen atoms allows for the introduction of various toxophoric groups, which are essential for the biological activity of agrochemicals.
In a broader industrial context, halogenated heterocyclic compounds are valuable intermediates in organic synthesis. researchgate.net They serve as versatile precursors for the construction of a wide range of more complex molecules used in pharmaceuticals, dyes, and other specialty chemicals. elsevierpure.com The specific reactivity of the C-Br and C-Cl bonds in this compound allows for its integration into various synthetic pathways, making it a useful component in the toolbox of industrial chemists.
Future Research Directions and Emerging Opportunities for 3 Bromo 4 Chloropyrazolo 1,5 a Pyrazine Chemistry
Exploration of Asymmetric Synthesis and Chiral Induction in Derivatization
The development of chiral derivatives from the achiral 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine scaffold is a critical frontier for creating stereospecific therapeutic agents, particularly kinase inhibitors. While direct asymmetric synthesis on the core is challenging, future opportunities lie in the stereoselective functionalization of its derivatives. An emerging strategy involves introducing a prochiral center or a functional group amenable to chiral modification after initial derivatization.
For instance, after a cross-coupling reaction at the C3 or C4 position, subsequent transformations can be guided by chiral catalysts. N-heterocyclic carbene (NHC) catalysis, which has been successfully used in the asymmetric synthesis of related chiral pyrazolo[3,4-b]pyridin-6-ones, presents a promising avenue. rsc.org This approach could be adapted for reactions involving derivatives of this compound, enabling the construction of chiral centers with high enantioselectivity. Such methodologies are crucial for accessing single-enantiomer compounds, which often exhibit improved potency and reduced off-target effects.
Integration with Automated Synthesis and Flow Chemistry Platforms
To rapidly explore the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine (B3255129) derivatives, high-throughput synthesis and screening are essential. Automated synthesis and flow chemistry platforms offer powerful solutions for accelerating the discovery process. Flow chemistry, in particular, has demonstrated its value in the synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]pyridines and 6-chloro-1H-pyrazolo[3,4-b]pyrazine. mdpi.comacs.org
The application of continuous-flow processes to the synthesis and derivatization of this compound would enable:
Rapid Library Generation: Automated platforms can perform sequential cross-coupling reactions at the C3 and C4 positions with a diverse array of building blocks, quickly generating large libraries of analogues.
Enhanced Safety and Control: Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, improving reaction efficiency and safety, especially when using hazardous reagents. mdpi.com
Scalability: Optimized flow chemistry protocols can be seamlessly scaled up to produce larger quantities of lead compounds for further preclinical evaluation. mdpi.com
The integration of these platforms will be instrumental in systematically exploring the vast chemical space accessible from this scaffold and identifying candidates with desirable biological activities.
Development of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the this compound core is heavily reliant on catalytic cross-coupling reactions. While established palladium-catalyzed methods like Suzuki-Miyaura, Heck, and Sonogashira reactions are widely used for halogenated pyrazolo[1,5-a]pyrimidines and related systems, there are significant opportunities for improvement. nih.govnih.gov
Future research should focus on developing novel catalytic systems that offer greater efficiency, selectivity, and substrate scope. Key areas of exploration include:
Chemoselective Cross-Coupling: Exploiting the differential reactivity of the C3-Br and C4-Cl bonds is paramount. Developing catalytic systems that can selectively target one site over the other will enable programmed, sequential functionalization, which is crucial for building molecular complexity in a controlled manner.
Advanced Catalysts: Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have shown efficacy in coupling chloropyrazines with a variety of nucleophiles, including phosphorus-containing compounds. researchgate.netmdpi.com Exploring these and other advanced catalysts could expand the range of accessible derivatives.
C-H Functionalization: After the initial substitution of the bromo and chloro groups, subsequent C-H activation at other positions on the pyrazolo[1,5-a]pyrazine ring offers a direct and atom-economical route to further derivatization. nih.gov Research into regioselective C-H functionalization catalysts will be a key enabler for creating novel analogues.
Table 1: Potential Catalytic Systems for Functionalization
| Catalytic Reaction | Potential Catalyst | Target Position | Potential Coupling Partner |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C3 (Br), C4 (Cl) | Boronic acids/esters |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C3 (Br) | Terminal alkynes |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | C3 (Br), C4 (Cl) | Amines, Amides |
| C-H Arylation | Pd(OAc)₂ | C7 | Aryl halides |
Advanced Computational Methods for Predictive Design and Discovery
Computational chemistry offers a powerful toolkit for accelerating drug discovery by guiding synthetic efforts toward compounds with a higher probability of success. For the pyrazolo[1,5-a]pyrazine scaffold, which is a known bioisostere of purine, these methods are particularly valuable for designing targeted inhibitors of enzymes like protein kinases. nih.govnih.gov
Molecular docking studies have been effectively used to predict the binding modes of related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazine derivatives within the ATP-binding site of kinases such as CDK2, PIM, and TRKA. nih.govnih.govresearchgate.netekb.eg This approach can be directly applied to derivatives of this compound to:
Predict Binding Affinity: Simulate how different substituents at the C3 and C4 positions interact with amino acid residues in a target's active site.
Guide Library Design: Prioritize the synthesis of compounds predicted to have the strongest binding interactions and most favorable drug-like properties.
Explain SAR: Provide a structural rationale for the observed biological activities of synthesized compounds, helping to refine future designs.
In addition to docking, computational predictions of pharmacokinetic and toxicity profiles (ADMET) can help filter out compounds with undesirable properties early in the discovery pipeline, saving time and resources. rsc.orgresearchgate.net
Multicomponent Reactions Incorporating the Pyrazolo[1,5-a]pyrazine Core
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to create complex products, adhering to the principles of atom economy and green chemistry. researchgate.netdistantreader.org MCRs are extensively used to synthesize a variety of pyrazole-fused heterocycles. beilstein-journals.orgrsc.orgnih.gov
Future research in this area could proceed in two main directions:
MCRs for Scaffold Synthesis: Designing a novel MCR that directly assembles the this compound core from simple, readily available precursors would represent a significant advance over traditional multi-step linear syntheses.
Using the Scaffold in MCRs: More immediately, derivatives of this compound can serve as building blocks in subsequent MCRs. For example, converting one of the halogen atoms to an amino group would yield an aminopyrazole derivative, a common and versatile component in MCRs for constructing fused heterocyclic systems like pyrazolo[1,5-a]quinolines. distantreader.org This approach would allow for the rapid generation of structurally diverse and complex molecules built upon the core scaffold.
The application of MCRs will dramatically increase the structural diversity of accessible compounds, providing a rich pool of candidates for biological screening.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine?
The synthesis involves halogenation and functionalization strategies. For example, bromination at position 3 can be achieved using N-iodosuccinimide (NIS) in anhydrous acetonitrile under reflux, followed by chlorination at position 4 via nucleophilic substitution. A typical procedure involves reacting pyrazolo[1,5-a]pyrazine precursors with halogenating agents (e.g., N-bromosuccinimide or chlorine sources) under controlled conditions, yielding 83% purity after recrystallization . Key steps include solvent selection (e.g., MeCN), temperature control (reflux), and purification via aqueous workup.
Q. How can spectroscopic methods (NMR, MS, IR) be applied to characterize this compound?
- 1H NMR : Peaks at δ = 8.91 (d, J = 4.8 Hz, H-7) and 7.81 (d, J = 4.8 Hz, H-6) confirm the aromatic proton environment .
- 13C NMR : Signals at δ = 142.1 (C-3) and 140.2 (C-4) validate halogen substitution patterns .
- Mass Spectrometry : A molecular ion peak at m/z = 359 [M + H]+ aligns with the expected molecular formula (C₆H₂BrClIN₃) .
- IR : Absorbance at 1680–1725 cm⁻¹ indicates carbonyl groups in functionalized derivatives .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrazine?
Position 7 is highly reactive due to electron-deficient aromatic systems. To functionalize it:
- Use silylformamidine reagents under mild conditions (e.g., 60–90°C) to introduce aminomethyl or carbonyl groups .
- For aldehyde formation, treat aminal intermediates (e.g., compound 3f) with 20% hydrobromic acid at 60°C, achieving 52% yield after dichloromethane extraction .
- Monitor regioselectivity via coupling constants in NMR (J = 4.8 Hz for H-6/H-7 interactions) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If 13C NMR data conflicts with expected substitution patterns (e.g., unexpected δ = 60.9 ppm), cross-validate with X-ray crystallography or high-resolution MS.
- Mitigation : Compare synthetic intermediates (e.g., iodinated vs. brominated derivatives) to isolate discrepancies. For example, iodination at position 3 shifts 1H NMR peaks by 0.2–0.3 ppm compared to bromination .
Q. What methodologies support the introduction of heterocyclic rings (e.g., triazolo) into the pyrazolo[1,5-a]pyrazine scaffold?
- Use ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate as a precursor. React with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and hydroxylamine hydrochloride in polyphosphoric acid (PPA) to form fused triazolo-pyrazine systems .
- Monitor reaction progress via TLC and IR to detect NH stretching (3346 cm⁻¹) and C=O absorbance (1725 cm⁻¹) .
Q. How is this compound utilized in medicinal chemistry research?
- Drug Discovery : The compound serves as a precursor for CDK inhibitors. For example, methyl carboxylate derivatives (e.g., compound 3c) are intermediates in synthesizing purine bioisosteres with kinase inhibition activity .
- Biological Testing : Functionalize the scaffold with fluorinated groups (e.g., difluoromethyl) to enhance metabolic stability, as seen in imidazo-triazine derivatives .
Methodological Guidelines
- Synthetic Optimization : Adjust reaction time (4–20 hours) and solvent polarity (MeCN vs. Et₂O) to improve yields .
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis (e.g., C: 20.11% calculated vs. 20.25% observed) to confirm purity .
- Safety Protocols : Use inert atmospheres for halogenation reactions and proper PPE for handling hydrobromic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
